![molecular formula C19H24N4O2 B2503332 3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline CAS No. 2097934-31-9](/img/structure/B2503332.png)
3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of related pyrimidine derivatives is described in the papers. For instance, a novel pyrimidine derivative was synthesized via a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine with high yields . Another paper discusses a [3 + 2 + 1] annulation process involving amidines, ketones, and N,N-dimethylaminoethanol to construct a pyrimidine framework . These methods suggest that the synthesis of the compound might involve similar multi-component reactions, possibly utilizing dimethylaminoethanol as a carbon donor and a pyrimidine derivative as a starting material.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as IR, NMR, UV-Vis, and X-ray single crystal diffraction . The crystal structure of a related compound shows that it crystallizes in the triclinic space group with specific unit-cell parameters . Theoretical studies using B3LYP 6-311G (d, p) basis set have been used to detail structural and electronic properties . These techniques and theoretical approaches could be applied to determine the molecular structure of 3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline.
Chemical Reactions Analysis
The interaction of related pyrimidine compounds with double-stranded DNA (dsDNA) has been studied, showing that these compounds can bind to the minor groove of DNA . Molecular docking calculations have also been performed to investigate compound-DNA interactions, revealing that hydrogen bonds and Pi-alkyl interactions play a role in the stabilization of the complex . These findings suggest that the compound may also interact with biological macromolecules, potentially exhibiting biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored. For example, antioxidant activity has been screened using various assays, and the binding strength to dsDNA has been quantified . The stability of pyridinol derivatives to air oxidation and their reactivity towards peroxyl radicals have been examined, revealing that some derivatives are highly effective antioxidants . These studies provide a foundation for understanding the potential reactivity and stability of 3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline, which may also possess antioxidant properties and stability characteristics.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has explored the synthesis and reactivity of pyrimidine derivatives, demonstrating their potential in creating heterocyclic compounds with various applications. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential indicates the compound's utility in developing new pesticides and antimicrobials (Deohate & Palaspagar, 2020). Similarly, the study of cation tautomerism and the structural analysis of pyrimidine derivatives provide insights into molecular recognition processes, which are crucial for pharmaceutical applications (Rajam et al., 2017).
Biological Activities
Pyrimidine derivatives exhibit a range of biological activities. The examination of thiopyrimidine derivatives for their electronic, linear, and nonlinear optical properties highlights their significance in medicinal chemistry and nonlinear optics (Hussain et al., 2020). Furthermore, the study on the kinetic and mechanistic aspects of the oxidation of pyrimidine formamidines sheds light on their potential chemical reactivity and applications in synthetic pathways (Fawzy & Shaaban, 2014).
Material Science and Catalysis
Pyrimidine derivatives are also investigated for their utility in material science and as catalysts. The development of pyridine-pyrimidines and their bis-derivatives catalyzed by ionic liquids presents new avenues for catalysis and materials chemistry, showcasing the compound's versatility in synthesizing complex molecules (Rahmani et al., 2018).
Antimicrobial and Antitumor Activities
Pyrimidine derivatives' antimicrobial and antitumor properties are significant areas of research. The synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines suggest that these compounds could serve as leads for developing new antimicrobial agents (Abdel-rahman et al., 2002). Additionally, the investigation of pyrrolo[2,3-d]pyrimidines as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis highlights their potential in cancer therapy (Liu et al., 2015).
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-10-18(21-14(2)20-13)25-17-8-9-23(12-17)19(24)15-6-5-7-16(11-15)22(3)4/h5-7,10-11,17H,8-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLPOSKHMGNBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

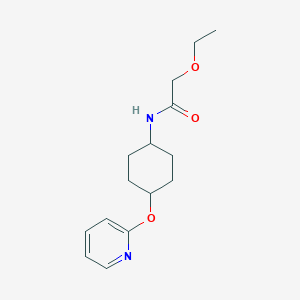
![(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione](/img/structure/B2503251.png)
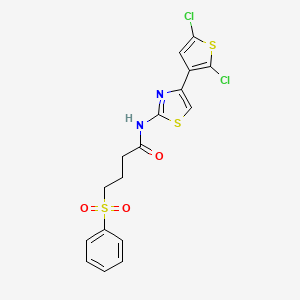
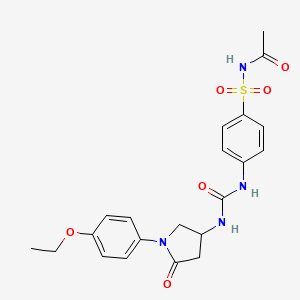
![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B2503254.png)
![2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2503259.png)

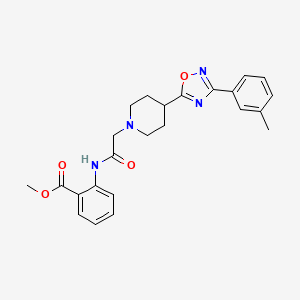
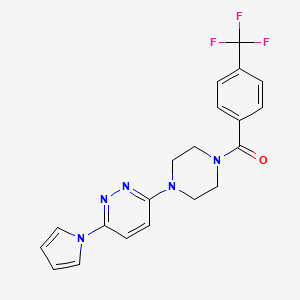
![(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2503267.png)



![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)